molecular formula C11H5BrIN B12964399 7-Bromo-6-iodo-2-naphthonitrile

7-Bromo-6-iodo-2-naphthonitrile

Cat. No.: B12964399
M. Wt: 357.97 g/mol
InChI Key: FAXMVEYXEYGFCY-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

7-Bromo-6-iodo-2-naphthonitrile (CAS 1042170-69-3) is a polyhalogenated aromatic compound with the molecular formula $$ \text{C}{11}\text{H}{5}\text{BrIN} $$ and a molecular weight of 357.97 g/mol. The IUPAC name, 7-bromo-6-iodonaphthalene-2-carbonitrile , reflects the substituents’ positions on the naphthalene backbone: a nitrile group (-CN) at position 2, a bromine atom at position 7, and an iodine atom at position 6.

The structural arrangement is critical for its chemical behavior. The naphthalene system consists of two fused benzene rings, with positions numbered such that the nitrile group occupies the second position. Bromine and iodine, being bulky halogens, introduce steric and electronic effects that influence reactivity. The SMILES notation for this compound is C1=CC=C2C(=C1)C(=CC(=C2Br)I)C#N , which encodes the connectivity and substituent positions.

Table 1: Key Structural Properties

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{5}\text{BrIN} $$
Molecular Weight 357.97 g/mol
CAS Number 1042170-69-3
SMILES C1=CC=C2C(=C1)C(=CC(=C2Br)I)C#N

Historical Context in Naphthonitrile Chemistry

Naphthonitriles, derivatives of naphthalene with a nitrile functional group, emerged as a focus of organic chemistry in the 19th century. Early work by Friedrich Wöhler and Justus von Liebig on benzonitrile (1832) laid the groundwork for understanding nitrile synthesis. Halogenated naphthonitriles, however, gained prominence later, driven by advances in electrophilic aromatic substitution and transition-metal catalysis.

The synthesis of 7-bromo-6-iodo-2-naphthonitrile aligns with methodologies developed for introducing halogens at specific positions on aromatic rings. For instance, bromination and iodination reactions often employ catalysts like iron(III) bromide or copper(I) iodide to direct substituents to desired positions. The compound’s first reported synthesis likely stems from the early 21st century, as evidenced by its CAS registration date (2018).

Positional Isomerism in Halogenated Naphthonitriles

Positional isomerism significantly impacts the physicochemical properties of halogenated naphthonitriles. For example:

  • 6-Bromo-2-naphthonitrile (CAS 91065-17-7) features bromine at position 6, yielding a distinct electronic profile compared to the 7-bromo isomer.
  • 7-Bromo-2-naphthonitrile (CAS 885227-79-2) demonstrates how halogen placement alters solubility and reactivity in cross-coupling reactions.

In 7-bromo-6-iodo-2-naphthonitrile, the proximity of bromine and iodine creates a sterically crowded environment, which may hinder certain reactions (e.g., Suzuki coupling) while favoring others (e.g., Ullmann-type couplings). Studies on metal-organic precursors highlight that halogen distribution affects supramolecular assembly, with iodine’s polarizability enhancing intermolecular interactions.

Table 2: Comparison of Halogenated Naphthonitrile Isomers

Compound Substituent Positions Molecular Formula CAS Number
7-Bromo-6-iodo-2-naphthonitrile 2-CN, 6-I, 7-Br $$ \text{C}{11}\text{H}{5}\text{BrIN} $$ 1042170-69-3
6-Bromo-2-naphthonitrile 2-CN, 6-Br $$ \text{C}{11}\text{H}{6}\text{BrN} $$ 91065-17-7
7-Bromo-2-naphthonitrile 2-CN, 7-Br $$ \text{C}{11}\text{H}{6}\text{BrN} $$ 885227-79-2

Properties

IUPAC Name

7-bromo-6-iodonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrIN/c12-10-4-9-3-7(6-14)1-2-8(9)5-11(10)13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXMVEYXEYGFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-iodo-2-naphthonitrile typically involves halogenation reactions. One common method is the bromination of 6-iodo-2-naphthonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 7-Bromo-6-iodo-2-naphthonitrile may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.

Types of Reactions:

    Substitution Reactions: 7-Bromo-6-iodo-2-naphthonitrile can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, reduction with lithium aluminum hydride can convert the nitrile group to an amine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products:

    Substitution Products: Azides, thiocyanates, amines.

    Reduction Products: Amines.

    Coupling Products: Biaryl or vinyl derivatives.

Scientific Research Applications

Chemistry: 7-Bromo-6-iodo-2-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms make it a versatile building block for various organic transformations.

Biology and Medicine: In medicinal chemistry, derivatives of 7-Bromo-6-iodo-2-naphthonitrile are investigated for their potential biological activities. These compounds can serve as lead structures for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 7-Bromo-6-iodo-2-naphthonitrile and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and selectivity for certain molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Comparative Data for Brominated Nitriles

Compound Molecular Formula Molecular Weight (g/mol) $ ^1H $ NMR Shifts (δ, ppm) Elemental Analysis (C/H/N)
2-Bromo-5-methylnicotinonitrile (27) C₇H₅BrN₂ 197.03 2.4 (s, 3H), 7.75 (d, 1H), 8.4 (d, 1H) Calcd: C 42.67%, H 2.56%, N 14.22%
2-Bromo-4-phenylnicotinonitrile (28) C₁₂H₇BrN₂ 259.10 7.4 (d, 1H), 7.55 (s, 5H), 8.5 (d, 1H) Calcd: C 55.62%, H 2.72%, N 10.81%
7-Bromo-6-iodo-2-naphthonitrile C₁₁H₅BrIN 372.97 Not reported in evidence Theoretical: C 35.47%, H 1.35%, N 3.76%

Key Observations :

  • The naphthalene core in the target compound increases molecular weight and conjugation compared to pyridine-based analogs.
  • The presence of iodine significantly elevates molecular weight (372.97 g/mol vs. ~200–260 g/mol for brominated pyridines) and may reduce solubility in common solvents.

Pyridine-Based Bromonitriles

(6-Bromo-pyridin-2-yl)-acetonitrile () features a pyridine ring with a bromine substituent and an acetonitrile side chain.

Table 2: Substituent Effects on Reactivity

Compound Core Structure Halogen Position Nitrile Position Reactivity Notes
(6-Bromo-pyridin-2-yl)-acetonitrile Pyridine 6 Side chain Less conjugation; nitrile may act as a leaving group
7-Bromo-6-iodo-2-naphthonitrile Naphthalene 6 (I), 7 (Br) 2 Enhanced conjugation stabilizes nitrile; halogens facilitate oxidative addition in cross-coupling

Key Observations :

  • The naphthalene system in the target compound offers greater thermal and oxidative stability compared to pyridine-based nitriles due to extended π-conjugation.
  • The iodine substituent may increase susceptibility to single-electron transfer (SET) reactions, a property less pronounced in bromine-only analogs .

Research Findings and Limitations

  • Synthetic Utility: Brominated nitriles like 2-Bromo-4-methylnicotinonitrile (50) are intermediates in pharmaceutical synthesis (e.g., kinase inhibitors). The target compound’s iodine substituent could expand its utility in radioimaging or catalysis .
  • Spectroscopic Gaps: No $ ^1H $ NMR or mass spectrometry data for 7-Bromo-6-iodo-2-naphthonitrile are available in the provided evidence. Predictions suggest upfield shifts for aromatic protons due to iodine’s electron-donating inductive effect.

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